7-methyl-5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
5-METHANESULFONYL-7-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a benzoxazepine core, which is a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of methanesulfonyl and methyl groups, along with a propan-2-yloxy phenyl substituent, contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
7-methyl-5-methylsulfonyl-N-(4-propan-2-yloxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)27-17-8-6-16(7-9-17)22-21(24)20-11-12-23(29(4,25)26)18-13-15(3)5-10-19(18)28-20/h5-10,13-14,20H,11-12H2,1-4H3,(H,22,24) |
InChI Key |
BJUZJBGOFOJDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-7-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common approach is to first construct the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-aminophenol with a suitable electrophile under acidic or basic conditions.
Subsequent steps involve the introduction of the methanesulfonyl group, which can be accomplished using methanesulfonyl chloride in the presence of a base such as triethylamine. The methyl group can be introduced via alkylation reactions, while the propan-2-yloxy phenyl substituent can be added through etherification reactions using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents. Additionally, purification steps such as recrystallization, chromatography, and distillation are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-7-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
5-METHANESULFONYL-7-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepine Derivatives: Compounds with similar benzoxazepine cores but different substituents.
Sulfonyl-Containing Compounds: Molecules with methanesulfonyl groups attached to various cores.
Phenyl Ether Derivatives: Compounds with phenyl groups linked through ether bonds to different cores.
Uniqueness
5-METHANESULFONYL-7-METHYL-N-[4-(PROPAN-2-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzoxazepine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
